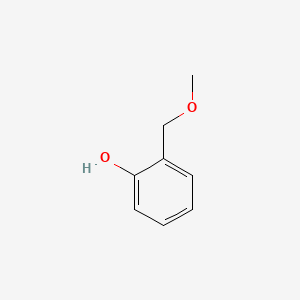

2-(Methoxymethyl)phenol

Description

Structure

2D Structure

Properties

IUPAC Name |

2-(methoxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-10-6-7-4-2-3-5-8(7)9/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSICPQZWCDZSQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90186105 | |

| Record name | Phenol, 2-(methoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32391-38-1, 5635-98-3 | |

| Record name | Phenol, 2-(methoxymethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032391381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-(methoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methoxymethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Synthetic Strategies for 2-(Methoxymethyl)phenol and its Analogues

The synthesis of this compound, a guaiacol (B22219) derivative, is of significant interest due to its presence in lignin (B12514952), a complex polymer that is abundant in biomass. rsc.orgnih.govnih.gov The development of synthetic routes to this compound and its analogues is crucial for the valorization of lignin into valuable chemicals and for applications in fine chemical synthesis. nih.gov Methodologies range from direct, regioselective functionalization of phenols to the transformation of more complex, biomass-derived starting materials.

Achieving regioselectivity in the functionalization of phenols is a key challenge in organic synthesis. For the preparation of this compound, this involves selectively introducing a methoxymethyl group at the ortho position relative to the hydroxyl group.

One strategy involves the selective methylation of 2-hydroxybenzyl alcohol. This process can be carried out in high yield by heating 2-hydroxybenzyl alcohol in dry methanol (B129727) within a sealed pressure vessel. google.comgoogle.com This method demonstrates high regioselectivity for the methylation of the benzylic hydroxyl group over the phenolic hydroxyl group. google.comgoogle.com

Another approach to achieving ortho-selectivity is through directed C-H functionalization. For instance, using a directing group like 2-pyridine can facilitate palladium-catalyzed ortho-C-H functionalization reactions on phenol (B47542) derivatives, allowing for the introduction of various substituents in a controlled manner. rsc.org While not a direct methoxymethylation, this principle allows for the creation of a diverse range of 2-substituted phenols.

The ortho-selective monohydroxymethylation of phenols, a related transformation, has been achieved using reagents like sodium perborate (B1237305) (NaBO₂) or in the presence of dimethoxyethane (DME) as an ether additive with paraformaldehyde. mdpi.com These salicyl alcohols can then be further modified. The choice of catalyst and reaction conditions is critical in directing the reaction to the desired position and avoiding the formation of multiple isomers or polymers. mdpi.com

In line with the principles of sustainable chemistry, significant effort has been directed towards developing environmentally friendly methods for synthesizing this compound and related compounds. These approaches aim to reduce waste, avoid hazardous reagents, and utilize renewable resources and energy sources. mdpi.comnih.gov

Electrochemical synthesis offers a green and safe alternative for the methoxymethylation of phenols. rsc.orggre.ac.uk This method avoids the use of highly carcinogenic reagents like chloromethyl methyl ether (MOMCl). gre.ac.uk Anodic oxidation provides a powerful tool for these transformations. researchgate.netnih.gov

One prominent electrochemical approach involves the anodic decarboxylation of aryloxyacetic acids, a type of non-Kolbe reaction. researchgate.net This protocol is noted for its high current efficiency and tolerance of various functional groups, making it a versatile tool for preparing methoxymethyl-protected phenols. researchgate.net The process can be performed in an undivided cell using graphite (B72142) electrodes. gre.ac.uk The addition of a catalytic amount of base initiates the process by generating carboxylates, which provide the necessary conductivity. gre.ac.uk

| Method | Key Features | Advantages | Reference |

|---|---|---|---|

| Anodic Decarboxylation of Aryloxyacetic Acids | Non-Kolbe reaction, graphite electrodes, undivided cell | Avoids toxic MOMCl, high current efficiency, good functional group tolerance | gre.ac.ukresearchgate.net |

| General Anodic Methoxymethylation | Uses electricity to replace hazardous chemical oxidants | Green, safe, cost-effective, highly efficient | rsc.orggre.ac.ukresearchgate.net |

The oxidative transformation of lignin and its model compounds, such as guaiacol, is a key strategy for producing valuable aromatic chemicals. mdpi.comnih.govmdpi.com These processes often aim to cleave the complex lignin polymer into smaller, more manageable monomers. bohrium.com

Iron-catalyzed oxidative processes have been explored for the functionalization of guaiacol. For example, the iron-catalyzed photooxidation of guaiacol can be significantly promoted by the presence of oxalate, which forms photoactive Fe(III)-oxalate complexes. nih.gov This leads to the rapid oxidation of guaiacol into various functionalized products. nih.gov Similarly, iron-catalyzed oxidative amination of guaiacol using air as the oxidant has been demonstrated, showcasing a method for C-N bond formation under mild conditions. researchgate.net

Photosensitized oxidation is another green approach. Aromatic carbonyls, such as vanillin (B372448), can act as photosensitizers for the oxidation of guaiacol in aqueous solutions, mimicking atmospheric conditions. copernicus.org This process leads to the formation of oligomers and other functionalized monomers. copernicus.org

| Process | Catalyst/Mediator | Key Findings | Reference |

|---|---|---|---|

| Photooxidation | Fe(III)-oxalate complexes | Oxalate promotes the iron-catalyzed photooxidation of guaiacol. | nih.gov |

| Oxidative Amination | Iron catalyst | Achieves C-N bond formation with high regioselectivity using air as an oxidant. | researchgate.net |

| Photosensitized Oxidation | Vanillin (phenolic methoxybenzaldehyde) | Forms aqueous secondary organic aerosols (aqSOA) composed of oligomers and functionalized monomers. | copernicus.org |

Catalytic hydrogenation and hydrogenolysis of guaiacol are extensively studied routes for lignin valorization, aiming to produce cyclohexanols and other reduced products. nih.govmdpi.comnih.govresearchgate.net These reactions typically involve the cleavage of C-O bonds and/or the saturation of the aromatic ring.

Supported palladium catalysts, particularly Pd/TiO₂, have shown high activity and selectivity for the hydrogenation of guaiacol to 2-methoxycyclohexanone. rsc.orgrsc.org The reaction is challenging due to the lower reactivity of guaiacol compared to phenol and potential side reactions like demethoxylation. rsc.orgrsc.org Ruthenium-based catalysts, such as Ru/Al₂O₃-TiO₂, have demonstrated high efficiency for guaiacol hydrogenation even at low temperatures (as low as 25-50 °C), producing 2-methoxycyclohexanol with high selectivity. mdpi.com

Nickel-based catalysts are also effective. For instance, Ni/Al₂O₃ can be used for the aqueous-phase hydrogenation of guaiacol using in-situ generated hydrogen from glycerol (B35011) reforming, achieving high conversion to products like cyclohexanol (B46403) and cyclohexanone. nih.gov

| Catalyst | Primary Product | Reaction Conditions | Key Findings | Reference |

|---|---|---|---|---|

| Pd/TiO₂ | 2-Methoxycyclohexanone | 373 K | Superior to other supported Pd catalysts for this transformation; gave a 65% yield. | rsc.orgrsc.org |

| Ru/Al₂O₃-TiO₂ | 2-Methoxycyclohexanol | 25-50 °C, 1-2 MPa H₂ | Nearly complete conversion at 50 °C; 94% selectivity at 25 °C. | mdpi.com |

| Ni/Al₂O₃ | Cyclohexanol, Cyclohexanone | 250 °C, in-situ H₂ from glycerol | High guaiacol conversion (95%) with 70% selectivity to cyclohexanol and cyclohexanone. | nih.gov |

Complex phenols derived from lignin, such as those containing the syringol (2,6-dimethoxyphenol) unit, can serve as starting materials for the synthesis of valuable compounds. uobaghdad.edu.iqmdpi.com For example, 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde) is a common lignin-derived compound.

A multi-step synthesis starting from 2,6-dimethoxyphenol (B48157) can yield 2,6-dimethoxy-4-methylphenol. This process involves an initial reaction with formalin and aqueous sodium hydroxide (B78521) to produce 2,6-dimethoxy-4-(hydroxymethyl)phenol. This intermediate is then subjected to catalytic hydrogenation (e.g., using a platinum-alumina catalyst) in methanol to reduce the hydroxymethyl group to a methyl group.

Another example involves the synthesis of 7,2′-dihydroxy-4′,5′-dimethoxyisoflavanone from 3,4-dimethoxyphenol (B20763) in 11 steps. nih.gov While not directly producing this compound, such multi-step syntheses from highly functionalized phenols demonstrate the strategies used to build complex molecules from biomass-derived starting materials. These routes often involve sequential steps of protection, functionalization (like Claisen rearrangement or aryllithium addition), and cyclization to construct the desired molecular architecture. nih.gov

Demethylation of Methoxy (B1213986) Derivatives in Synthesis

Common demethylating agents include strong acids, Lewis acids, and nucleophilic reagents. nih.govgoogle.com Boron tribromide (BBr₃) is a powerful and widely used Lewis acid for cleaving aryl methyl ethers, typically in a solvent like dichloromethane (B109758) (DCM). nih.govmdpi.com Other Lewis acids such as aluminum chloride (AlCl₃) are also effective. google.comresearchgate.net For instance, the demethylation of 2-methoxyacetophenone (B1211565) to 2-hydroxyacetophenone (B1195853) can be successfully achieved in high yield using a 1:1.5 molar ratio of the substrate to AlCl₃ in DCM at room temperature. researchgate.net Strong protic acids, like hydrogen bromide (HBr) in acetic acid, can also be used to convert methoxy groups to hydroxyl groups by refluxing the substrate. nih.gov

The regioselective demethylation of molecules with multiple methoxy groups is a significant challenge. However, specific reagents and conditions have been developed to target certain positions. For example, sodium ethoxide (C₂H₅SNa) in DMF has been used for the selective demethylation of ortho-methoxy groups in some aromatic compounds. google.com

Table 2: Common Reagents for Demethylation of Aryl Methyl Ethers This table summarizes various reagents used for the cleavage of methoxy groups to form phenols, based on established chemical literature.

| Reagent | Reagent Type | Typical Conditions | Reference |

|---|---|---|---|

| Boron Tribromide (BBr₃) | Lewis Acid | Dichloromethane (DCM) | nih.govmdpi.com |

| Aluminum Chloride (AlCl₃) | Lewis Acid | Dichloromethane (DCM) | google.comresearchgate.net |

| Hydrogen Bromide (HBr) | Strong Acid | 48% HBr in Acetic Acid, reflux | nih.gov |

| Pyridinium Chloride | Acid | High temperature, neat | google.com |

Chemical Reactivity and Mechanistic Investigations

The methoxymethyl group in this compound can participate in nucleophilic substitution reactions. Studies on related methoxymethyl systems have shown that these reactions are typically bimolecular. rsc.org The methoxymethyl cation itself is generally considered too unstable to exist as a free intermediate in solution. rsc.org Instead, the reaction mechanism involves a transition state where there is little bonding from either the leaving group or the incoming nucleophile to the central carbon atom. This results in the methoxymethyl moiety carrying a significant positive charge at the transition state. rsc.org

The reactivity of methoxymethyl compounds in nucleophilic substitution is notable. For example, the solvolytic reactivity of methoxymethyl chloride is approximately 12,000 times greater than that of p-methoxybenzyl chloride, highlighting the electronic effects at play. rsc.org In synthetic applications, the methoxymethyl group can be introduced via nucleophilic substitution. For instance, reacting a chloromethyl-substituted aromatic compound with an alkali methoxide, such as sodium methoxide, results in the formation of the corresponding methoxymethyl derivative through nucleophilic displacement. google.com

The aromatic ring of this compound is activated towards electrophilic aromatic substitution. The phenolic hydroxyl group is a strong activating group and is ortho, para-directing. This makes the positions ortho and para to the hydroxyl group (C4 and C6) particularly susceptible to attack by electrophiles. The methoxymethyl group at the C2 position sterically hinders one of the ortho positions, suggesting that electrophilic attack would preferentially occur at the C4 and C6 positions. This reactivity allows for further functionalization of the aromatic ring through common electrophilic substitution reactions like halogenation, nitration, and sulfonation. smolecule.com

Modern synthetic methods have also been applied to achieve site-selective functionalization. For example, palladium-catalyzed C-H chlorination, directed by a removable group, can be used to introduce a chlorine atom at a specific position on a phenol derivative. rsc.org Another strategy mentioned in the context of phenol functionalization is O-methoxymethyl directed lithiation, although this proceeds through a different, non-electrophilic mechanism. rsc.org

The oxidative demethylation of methoxymethyl phenols has been studied in detail, particularly using enzymatic systems as models. The catalytic mechanism for the oxidative demethylation of the isomeric compound 4-(methoxymethyl)phenol (B1201506) by the enzyme vanillyl-alcohol oxidase (VAO) provides significant insight into this process. nih.govnih.gov This reaction is proposed to proceed through the formation of a p-quinone methide intermediate. nih.govscispace.com

As discussed previously, this compound is a known precursor for the generation of ortho-quinone methide (o-QM) intermediates. rsc.orguga.edu These highly polarized and reactive species are central to several chemical transformations. rsc.orgrsc.org The formation of the o-QM from this compound typically involves the elimination of methanol, which can be induced thermally or via catalysis. rsc.orguga.edu

Once formed, the o-QM is a potent electrophile and can undergo a variety of reactions. nih.gov A primary reaction pathway is the 1,4-conjugate addition of nucleophiles to the exocyclic methylene (B1212753) group. nih.gov An efficient synthetic protocol demonstrates this reactivity, where o-QMs generated from this compound are trapped in situ by azole nucleophiles under mild thermal conditions. rsc.orgrsc.org This provides a direct route to phenol-azole hybrid molecules. rsc.org

The enzymatic oxidative demethylation of the related 4-(methoxymethyl)phenol also proceeds via a quinone methide intermediate. nih.govnih.gov In this case, the p-quinone methide is formed and stabilized within the enzyme's active site before being attacked by water. scispace.comsci-hub.se These examples underscore that reactions involving this compound and its isomers can be mechanistically controlled by the formation and subsequent reactivity of quinone methide intermediates. rsc.orgnih.gov

Hydrolysis Pathways

The hydrolysis of the methoxymethyl ether in this compound to yield catechol and formaldehyde (B43269) can be achieved under both acidic and basic conditions. This deprotection is a fundamental transformation in organic synthesis.

Acid-Catalyzed Hydrolysis: The removal of methoxymethylene protecting groups is commonly performed in the liquid phase using strong mineral acids like sulfuric or hydrochloric acid as catalysts. mdpi.comresearchgate.net The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by water. The reaction is generally efficient but can be complicated by the handling and disposal of corrosive acids. mdpi.comresearchgate.net

Base-Catalyzed Hydrolysis: Alkaline hydrolysis of ethers is also a viable pathway. For instance, the hydrolysis of related ester compounds has been studied in various buffer solutions to determine stability and reaction kinetics. researchgate.net The rate of hydrolysis is dependent on the pH and temperature, with general base catalysis observed in alkaline media. researchgate.net

Catalytic Transformations involving this compound

Catalytic methods offer milder and more selective routes for the transformation of this compound. These include reactions mediated by transition metals and solid acid catalysts.

Transition Metal Catalysis

Transition metal catalysts, particularly those based on copper and palladium, are effective for various transformations involving phenolic compounds. mdpi.com These catalysts can facilitate cross-coupling reactions and C-H bond functionalization. nih.govchemie-brunschwig.chacs.org

Copper Catalysis: Copper-catalyzed reactions, such as the Ullmann condensation, are used for forming carbon-oxygen and carbon-carbon bonds. mdpi.comchemie-brunschwig.ch Modern variations of the Ullmann reaction offer improved conditions over the traditionally harsh requirements. mdpi.com

Palladium Catalysis: Palladium catalysts are widely used in cross-coupling reactions like the Suzuki-Miyaura coupling. chemie-brunschwig.ch These reactions enable the formation of C-C bonds by coupling organoboron compounds with organic halides. chemie-brunschwig.ch For example, Pd(OAc)2 has been used to catalyze the oxidative coupling of C-H bonds with aldehydes. nih.gov Palladium bromide (PdBr2) has been shown to catalyze the intramolecular cyclization of N-methoxymethyl-2-alkynylanilines to produce substituted indoles. researchgate.net

Solid Acid Catalysts

The use of solid acid catalysts provides an environmentally friendlier alternative to liquid mineral acids, offering easier recovery and reusability. mdpi.comresearchgate.net

Wells-Dawson Structure: Heteropolyacids with a Wells-Dawson structure (H₆P₂W₁₈O₆₂·aq) have proven to be highly efficient catalysts for the deprotection of methoxymethyl ethers of phenols. mdpi.comresearchgate.netconicet.gov.ar These catalysts, whether in bulk or supported on silica, can afford high to quantitative yields in short reaction times (less than one hour). mdpi.comresearchgate.net The reaction conditions, such as the solvent, play a crucial role. For example, using methanol as a solvent allows the catalyst to dissolve, leading to fast reactions and excellent yields (e.g., 100% after 1 hour at 65°C). mdpi.comresearchgate.net In contrast, in a solvent like 1,2-dichloroethane (B1671644) where the catalyst is insoluble, the reaction is much slower. mdpi.comresearchgate.net These catalysts are easily recoverable and can be reused without significant loss of activity. mdpi.comresearchgate.net

Derivatives and Analogues of this compound

The structural backbone of this compound allows for the synthesis of a wide range of derivatives and analogues through substitution on the aromatic ring or modification of the functional groups.

Synthesis of Substituted 2-Methoxyphenols

Substituted 2-methoxyphenols are valuable compounds with diverse applications. nih.gov

One synthetic route involves the acid-mediated rearrangement of oxidopyrylium cycloadducts derived from maltol (B134687) and aryl acetylenes. nih.gov For instance, reacting these cycloadducts with boron trichloride (B1173362) can produce 2-methoxy-5-arylphenol derivatives, while using methane (B114726) sulfonic acid can lead to 2-methoxy-4-aryl-6-methylphenol derivatives. nih.gov

Another approach is the methylation of guaiacol (2-methoxyphenol) and its derivatives. Friedel-Crafts alkylation using methylating agents like methyl chloride or dimethyl sulfate (B86663) in the presence of a Lewis acid catalyst can introduce a methyl group onto the aromatic ring.

| Precursor | Reagent(s) | Product | Yield | Reference |

| Maltol-derived oxidopyrylium cycloadducts and aryl acetylenes | Boron trichloride | 2-methoxy-5-arylphenol derivatives | 50-75% | nih.gov |

| Maltol-derived oxidopyrylium cycloadducts and aryl acetylenes | Methane sulfonic acid | 2-methoxy-4-aryl-6-methylphenol derivatives | up to 41% | nih.gov |

| Guaiacol | Methyl chloride/Dimethyl sulfate, AlCl₃ | 2-methoxy-5-methylphenol | - |

Synthesis of Halogenated Phenol Derivatives

The introduction of halogen atoms onto the phenolic ring can significantly alter the chemical and biological properties of the molecule.

A common method for the regioselective synthesis of halogenated phenols is through directed ortho-lithiation of O-aryl carbamates, followed by treatment with an electrophilic halogen source. researchgate.net This allows for the introduction of fluoro and iodo substituents. researchgate.net Another technique is the ipso-iododesilylation of C-silylated carbamates. researchgate.net

Bromination of methoxy-substituted phenols can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of an acid catalyst such as p-toluenesulfonic acid. researchgate.net

| Starting Material | Reagent(s) | Product | Reference |

| O-Aryl N-isopropylcarbamates | s-BuLi, TMEDA, then NFSI or I₂ | o-Fluoro- or o-Iodophenols | researchgate.net |

| 2-Methoxyacetophenone | NBS, p-toluenesulfonic acid | Brominated 2-methoxyacetophenone derivatives | researchgate.net |

Formation of Polymeric Structures and Oligomers (e.g., from condensation with hexakis(methoxymethyl)melamine)

This compound can serve as a monomeric unit in the synthesis of oligomers and cross-linked polymeric networks. Its bifunctional nature, possessing both a reactive phenolic hydroxyl group and an activated aromatic ring, allows it to participate in various polymerization reactions. A notable example is the acid-catalyzed condensation with aminoplast crosslinkers, such as hexakis(methoxymethyl)melamine (HMMM).

HMMM is a versatile crosslinking agent widely employed to enhance the thermal and mechanical properties of polymeric materials, particularly in coatings and thermosetting resins. cymitquimica.comresearchgate.net The condensation reaction between this compound and HMMM proceeds via electrophilic substitution. In the presence of an acid catalyst, the methoxymethyl groups of HMMM are protonated, leading to the formation of carbocationic intermediates. These electrophilic species are then attacked by the electron-rich aromatic ring of this compound, primarily at the positions ortho and para to the strongly activating hydroxyl group. Given that the 2-position is already substituted, the reaction predominantly occurs at the C4 and C6 positions.

Simultaneously, the phenolic hydroxyl group of this compound can also react with the activated methoxymethyl groups of HMMM, forming ether linkages. Both reaction pathways result in the liberation of methanol and the formation of a rigid, three-dimensional, cross-linked network. Phenolic resins, such as phenol formaldehyde novolacs, are known to have strong reactivity with HMMM, suggesting that this compound would be a suitable monomer for creating such hybrid resins. researchgate.net The resulting thermoset materials are characterized by their durability and resistance to heat and chemicals. cymitquimica.com

Table 1: Condensation Reaction of this compound with HMMM

| Reactant | Crosslinker | Catalyst | Reaction Type | Product |

|---|---|---|---|---|

| This compound | Hexakis(methoxymethyl)melamine (HMMM) | Acid (e.g., p-Toluenesulfonic acid) | Electrophilic Aromatic Substitution / Condensation | Cross-linked Phenolic Resin |

Functionalization of the Aromatic Ring

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating hydroxyl (-OH) and methoxymethyl (-CH₂OCH₃) groups. libretexts.org Both substituents direct incoming electrophiles primarily to the ortho and para positions relative to themselves. The hydroxyl group is a particularly strong activating group. libretexts.org With the C2 position occupied by the methoxymethyl group, the most favorable sites for substitution are the C4 (para to -OH) and C6 (ortho to -OH) positions.

Various functional groups can be introduced onto the benzene (B151609) ring through established electrophilic substitution protocols. These reactions allow for the synthesis of a diverse range of this compound derivatives, which can serve as intermediates in the production of more complex molecules. ontosight.ai

One documented example is the nitrosation of this compound. google.com Reaction with a nitrosating agent, such as sodium nitrite (B80452) in an acidic medium, leads to the selective introduction of a nitroso (-NO) group at the C4 position, yielding 2-methoxymethyl-4-nitrosophenol in good yield. google.com This intermediate can be further transformed, for instance, through reduction to the corresponding amine.

Other standard electrophilic aromatic substitution reactions are also applicable to this compound, leveraging the ring's enhanced nucleophilicity. science-revision.co.uk These include nitration, halogenation, and Friedel-Crafts reactions. The specific conditions for these reactions can be tailored to control the degree and position of substitution.

Table 2: Representative Electrophilic Aromatic Substitution Reactions on this compound

| Reaction Type | Reagents | Major Product(s) | Reference |

|---|---|---|---|

| Nitrosation | NaNO₂, H⁺ | 2-(Methoxymethyl)-4-nitrosophenol | google.com |

| Nitration | HNO₃, H₂SO₄ | 2-(Methoxymethyl)-4-nitrophenol and/or 2-(Methoxymethyl)-6-nitrophenol | science-revision.co.uk |

| Halogenation (Bromination) | Br₂, FeBr₃ or solvent | 4-Bromo-2-(methoxymethyl)phenol and/or 6-Bromo-2-(methoxymethyl)phenol | science-revision.co.uk |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | 4-Alkyl-2-(methoxymethyl)phenol and/or 6-Alkyl-2-(methoxymethyl)phenol | libretexts.org |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-2-(methoxymethyl)phenol and/or 6-Acyl-2-(methoxymethyl)phenol | science-revision.co.uk |

Advanced Spectroscopic and Computational Characterization in Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the unambiguous identification and structural analysis of 2-(Methoxymethyl)phenol. Each technique offers unique insights into the molecular framework.

NMR spectroscopy is a cornerstone for determining the precise arrangement of atoms within a molecule.

¹H NMR (Proton NMR): This technique provides information about the chemical environment of hydrogen atoms. For this compound, the proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the hydroxyl proton, the methylene (B1212753) (-CH₂-) protons, and the methoxy (B1213986) (-OCH₃) protons. The chemical shifts (δ) are influenced by the electron density around the protons.

¹³C NMR (Carbon-13 NMR): This method probes the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the confirmation of the number and type of carbon environments. The chemical shifts in ¹³C NMR are sensitive to the hybridization and electronic environment of the carbon atoms. For instance, the carbon atoms in the aromatic ring will have characteristic shifts, as will the carbons of the methoxymethyl group.

Table 1: Predicted NMR Data for Phenolic Compounds

| Compound | Spectrum Type | Data |

|---|---|---|

| Phenolsulfonic acid | ¹³C NMR (1D, 252 MHz, H₂O, predicted) | View Spectrum np-mrd.org |

| 2-Ethoxy-4-(methoxymethyl)phenol | ¹H NMR (1D, 800 MHz, D₂O, predicted) | View Spectrum hmdb.ca |

This table presents predicted NMR data for related phenolic compounds to illustrate the type of information obtained from these analyses.

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. epa.gov The spectrum of this compound would exhibit characteristic absorption bands corresponding to the different vibrational modes of its functional groups. Key expected peaks include: a broad O-H stretching band for the phenolic hydroxyl group, C-H stretching vibrations for the aromatic ring and the methoxymethyl group, C-O stretching bands for the ether and phenol (B47542) C-O bonds, and C=C stretching vibrations within the aromatic ring. nist.govresearchgate.net

Table 2: FT-IR Spectral Data for Related Phenolic Compounds

| Compound | Technique | Source | Catalog Number | Purity |

|---|---|---|---|---|

| 4-(2-Methoxyethyl)phenol (B22458) | Attenuated Total Reflectance Infrared (ATR-IR) | Aldrich | 534595 | 97% spectrabase.com |

This table provides an example of FT-IR data available for a structurally similar compound.

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.gov It provides information about the molecular weight and the fragmentation pattern of the compound, which aids in structural elucidation. For this compound, the molecular ion peak [M]⁺ would be observed, confirming its molecular weight. nist.gov The fragmentation pattern would likely involve the loss of fragments such as the methoxy group (•OCH₃) or the entire methoxymethyl group (•CH₂OCH₃), leading to characteristic fragment ions. docbrown.infoscispace.com

Table 3: Mass Spectrometry Data for this compound and Related Compounds

| Compound | CAS Registry Number | Molecular Formula | Molecular Weight |

|---|---|---|---|

| This compound | 5635-98-3 | C₈H₁₀O₂ | 138.16 chemscene.com |

| 2-Methoxy-4-(methoxymethyl)phenol | 5533-03-9 | C₉H₁₂O₃ | 168.1898 nist.gov |

| 2-Methoxyphenol (Guaiacol) | 90-05-1 | C₇H₈O₂ | 124.1372 nist.gov |

UV/Vis spectroscopy provides information about the electronic transitions within a molecule. researchgate.net The absorption of ultraviolet or visible light by this compound would result in a spectrum with characteristic absorption bands (λmax). researchgate.net These bands are due to the promotion of electrons from lower energy molecular orbitals to higher energy ones, particularly the π → π* transitions associated with the aromatic ring. The position and intensity of these bands can be influenced by the solvent and the substituents on the aromatic ring.

Computational Chemistry and Theoretical Studies

Computational chemistry provides theoretical insights that complement experimental data, offering a deeper understanding of molecular properties and reactivity. researchgate.netnih.gov

QSAR studies are computational models that correlate the chemical structure of a series of compounds with their biological activity or a particular chemical property. nih.govnih.gov For phenolic compounds, QSAR models can be developed to predict properties like antioxidant activity. nih.gov These models often use descriptors calculated from the molecular structure, such as electronic parameters (e.g., energy of the highest occupied molecular orbital - HOMO), steric parameters, and hydrophobic parameters. researchgate.net While specific QSAR studies on this compound are not widely reported, the principles can be applied to understand how its structural features, like the methoxymethyl group, might influence its properties compared to other phenols.

Electronic Descriptors

Electronic descriptors are crucial quantum chemical parameters derived from the molecular orbital theory that help in predicting the reactivity and kinetic stability of a molecule. The most significant among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of molecular stability. dergipark.org.tr

From the HOMO and LUMO energies, several key reactivity descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): A measure of an atom's or molecule's ability to attract shared electrons. It is calculated as χ = (I + A) / 2. nih.gov

Chemical Hardness (η): A measure of resistance to change in electron distribution or charge transfer. It is calculated as η = (I - A) / 2. nih.gov A large HOMO-LUMO gap corresponds to a hard molecule, and a small gap to a soft molecule.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating the molecule's polarizability. nih.gov

| Electronic Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Electron-donating ability |

| Electron Affinity (A) | A ≈ -ELUMO | Electron-accepting ability |

| Electronegativity (χ) | χ = (I + A) / 2 | Ability to attract electrons |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer |

| Chemical Softness (S) | S = 1 / η | Molecular polarizability |

Density Functional Theory (DFT) Calculations for Mechanistic Elucidation

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for studying the electronic structure and properties of molecules. aps.org It is particularly valuable for elucidating reaction mechanisms by allowing for the calculation of the geometries of reactants, transition states, and products, as well as their corresponding energies.

In the context of phenolic compounds like this compound, DFT calculations, often using a basis set such as B3LYP/6-311G(d,p), can be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms in the molecule. ijsrst.comresearchgate.net

Calculate Vibrational Frequencies: Predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data for structural confirmation. ijsrst.com

Determine Thermodynamic Properties: Compute standard thermodynamic functions such as heat capacity, entropy, and enthalpy. ijsrst.com

Map Reaction Pathways: By locating transition state structures and calculating activation energies, DFT can help to understand the feasibility and kinetics of a proposed reaction mechanism. For example, in studies of similar phenolic compounds like eugenol (B1671780) and isoeugenol, DFT has been used to investigate their physicochemical properties and reactivity. ijsrst.comresearchgate.net

While specific DFT studies elucidating reaction mechanisms involving this compound are not detailed in the provided search results, the methodologies applied to analogous phenols are directly transferable. For instance, DFT has been used to study the effect of hydroxyl group substitutions on phenyl-modified silicene, demonstrating its utility in understanding the interactions of phenolic moieties. researchgate.net

| DFT Application | Information Gained |

|---|---|

| Geometric Optimization | Stable molecular structure, bond lengths, and angles. researchgate.net |

| Frequency Calculations | Predicted IR and Raman spectra for structural validation. ijsrst.com |

| Thermodynamic Calculations | Enthalpy, entropy, and Gibbs free energy of the molecule. ijsrst.com |

| Transition State Search | Activation energies and reaction mechanism pathways. |

Applications in Advanced Organic Synthesis and Materials Science

Role as a Synthetic Intermediate

The bifunctional nature of 2-(Methoxymethyl)phenol, containing both a nucleophilic hydroxyl group and a modifiable methoxymethyl side chain, positions it as a useful starting material in organic synthesis. Phenolic compounds, in general, are critical for creating a wide array of more complex molecules, including those with significant biological activity. nih.govmdpi.com

As a functionalized phenol (B47542), this compound is part of a class of compounds that are fundamental to the synthesis of Active Pharmaceutical Ingredients (APIs) and fine chemicals. Phenol derivatives are widely researched for their high potential in synthesizing bioactive natural products. mdpi.com The strategic placement of the hydroxyl and methoxymethyl groups on the aromatic ring allows for selective chemical transformations, making it a valuable precursor for building the core structures of various target molecules. General synthetic strategies often involve the demethylation of methoxy (B1213986) phenols to create aryloxy phenols, which are key structures in many biologically active compounds. nih.gov

The utility of this compound extends into the realm of drug discovery, where its derivatives have been explored for various therapeutic applications.

A common point of confusion arises with the synthesis of the well-known beta-blocker Metoprolol. The key intermediate for Metoprolol is not this compound, but its structural isomer, 4-(2-methoxyethyl)phenol (B22458) . innospk.comgoogle.com This para-substituted isomer possesses a methoxyethyl group (-CH₂CH₂OCH₃) and is crucial for forming the final structure of Metoprolol. innospk.comgoogle.com

However, research into other cardiovascular agents has utilized the methoxymethyl moiety found in this compound. In a search for potassium channel openers with selective coronary vasodilation, scientists synthesized a series of 3,4-dihydro-2H-1-benzopyran-3-ol derivatives. nih.gov Notably, compounds featuring two methoxymethyl groups at the 2-position of the benzopyran ring demonstrated a selective effect on coronary blood flow. nih.gov Further modification led to the development of JTV-506, a potent and selective coronary vasodilator, which incorporates the bis(methoxymethyl) structure. nih.gov Additionally, broader studies have investigated the cardioprotective and vasorelaxant effects of the general class of 2-methoxy phenol derivatives, suggesting their potential as lead compounds for new treatments for cardiovascular disorders. nih.gov

Table 1: Cardiovascular Agents and Related Precursors

| Compound Name | Role / Finding | Reference |

| 4-(2-Methoxyethyl)phenol | Key intermediate in the synthesis of Metoprolol. | innospk.comgoogle.com |

| 3,4-Dihydro-2,2-bis(methoxymethyl)-2H-1-benzopyran-3-ol derivatives | Showed selective coronary vasodilation effects. | nih.gov |

| JTV-506 | A potent and selective coronary vasodilator derived from the benzopyran scaffold. | nih.gov |

| 2-Methoxy phenol derivatives (general class) | Investigated for antioxidant, anti-inflammatory, and vasorelaxant effects. | nih.gov |

A review of scientific literature does not show specific examples where this compound is used as a direct starting material for the synthesis of antidepressant molecules. Research in this area often focuses on other precursors, such as 2-methoxyphenylpiperazine derivatives. nih.govmdpi.com

While direct synthetic routes from this compound to anti-tumor agents were not identified in the surveyed literature, its core structure is relevant to the synthesis of potent anti-inflammatory compounds. Phenolic compounds are known to have potential anti-inflammatory effects. mdpi.com

Researchers have designed and synthesized derivatives of 2-methoxyphenol that exhibit significant anti-inflammatory and anti-arthritic properties. nih.gov One such novel compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) , was shown to strongly inhibit pro-inflammatory responses by targeting the STAT3 signaling pathway. nih.gov In animal models, MMPP exhibited potent anti-arthritic activity, suggesting its therapeutic potential for rheumatoid arthritis. nih.gov Similarly, other novel compounds based on a 2-methoxyphenol structure, such as 1,5-diarylpyrazoles, have been synthesized and evaluated for their anti-inflammatory capabilities. ui.ac.id

Table 2: Anti-inflammatory Compounds Derived from 2-Methoxyphenol Scaffolds

| Compound Name | Finding | Reference |

| (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) | A novel synthetic analogue with potent anti-inflammatory and anti-arthritic properties; inhibits STAT3 activation. | nih.gov |

| 2-methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol derivatives | Aminomethyl derivatives of this compound were found to be potential anti-inflammatory agents, with some being more active than diclofenac (B195802) sodium. | ui.ac.id |

An extensive review of the literature did not identify direct synthetic pathways where this compound serves as a precursor for antiviral compounds. Research into new antivirals has explored related structures, such as analogs of 5-methoxymethyl-2'-deoxycytidine, but these are not synthesized from this compound. nih.gov

Synthesis of Natural Products and Alkaloids

Phenolic compounds are fundamental starting materials in the total synthesis of numerous natural products and alkaloids due to their inherent reactivity and the various functionalities they can be converted into. While specific examples of this compound as a direct precursor in the total synthesis of a natural product or alkaloid are not prominent in the literature, the strategic use of substituted phenols is a common theme. The methoxymethyl group can serve as a protecting group for the phenolic hydroxyl, allowing for selective reactions at other positions of the molecule before its removal to reveal the phenol. This strategy is crucial in multi-step syntheses of complex natural products.

Precursors for Polymer and Materials Science

The field of materials science has seen significant exploration of phenolic compounds as monomers for high-performance polymers. The ability of phenols to undergo condensation reactions makes them ideal for creating robust and thermally stable materials.

Polybenzoxazines are a class of high-performance thermosetting polymers that exhibit desirable properties such as high thermal stability, low water absorption, and excellent flame retardancy. nih.gov The synthesis of benzoxazine (B1645224) monomers typically involves the reaction of a phenol, a primary amine, and formaldehyde (B43269). researchgate.netresearchgate.netnih.gov The properties of the resulting polybenzoxazine can be tailored by varying the structure of the phenolic and amine precursors. rsc.org

The use of substituted phenols in the synthesis of benzoxazine monomers is a key strategy for modifying the properties of the final polymer. mdpi.com For example, the nature and position of the substituent on the phenolic ring can influence the crosslink density of the polymer network, thereby affecting its thermal and mechanical properties. mdpi.com Given this, this compound, with its methoxymethyl substituent at the ortho position, represents a viable, though not yet widely reported, candidate for the synthesis of functionalized benzoxazine monomers and their corresponding polymers. The general synthetic route to benzoxazines suggests that this compound could react with a primary amine and formaldehyde to yield a benzoxazine monomer with the methoxymethyl group retained, which could then be polymerized.

Table 1: General Synthesis of Benzoxazine Monomers

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

| Phenol (or substituted phenol) | Primary Amine | Formaldehyde | Benzoxazine Monomer |

This table illustrates the general reactants for benzoxazine monomer synthesis. The specific use of this compound would be as the substituted phenol component.

The incorporation of substituted phenols into polymer backbones is a well-established method for developing novel materials with specific, tailored properties. rsc.orgresearchgate.net The substituents on the phenolic ring can impart a range of functionalities, including antioxidant properties, altered solubility, and modified thermal behavior. mdpi.comnih.gov

The presence of the methoxymethyl group in this compound offers a potential handle for further chemical modification or for influencing the final properties of a material. For example, in the context of phenolic resins, which are synthesized from the reaction of a phenol with an aldehyde, the choice of the phenolic monomer is critical in determining the properties of the resulting thermoset. youtube.com These resins are known for their high thermal stability and chemical resistance. By analogy, polymers derived from this compound could be expected to exhibit properties influenced by the ether linkage in the methoxymethyl group, potentially affecting characteristics such as flexibility, solubility, and compatibility with other polymers.

Catalytic Applications of this compound Derivatives

The derivatization of this compound can lead to the formation of ligands that are capable of coordinating with metal centers to form catalysts for a variety of organic transformations.

Ligands in Metal-Catalyzed Reactions

The phenolic oxygen and the ether oxygen of the methoxymethyl group in this compound provide potential coordination sites for metal ions. More commonly, derivatives of this phenol are prepared to create multidentate ligands that can form stable and catalytically active metal complexes.

A notable example involves the use of related tris(methoxyphenyl)borane derivatives in catalysis. For instance, a complex of tris-(2-methoxy-phenyl)-borane with 2-piperazin-1-yl-ethylamine has been documented. sigmaaldrich.com While this involves a methoxy group directly on the phenyl ring rather than a methoxymethyl group, it demonstrates the principle of using substituted phenols to create complex borane-based ligands. Tris(aryl)boranes, in general, are known to be effective metal-free catalysts for various reactions, including the hydroboration of unsaturated compounds and the hydrogenation of imines. cardiff.ac.ukrsc.org These borane (B79455) catalysts can be highly efficient, with some reactions proceeding at low catalyst loadings under ambient conditions. cardiff.ac.uk The electronic properties of the aryl groups attached to the boron atom are crucial for the catalytic activity, and the use of substituted phenols like this compound could offer a way to fine-tune these properties.

Furthermore, tripodal borate (B1201080) ligands, which can be synthesized from the reaction of a borane with three equivalents of a heterocyclic compound, are important in coordination chemistry and catalysis. The synthesis of chiral tris(methimazolyl)borate ligands has been reported, which, upon coordination to a metal like Ruthenium(II), can form stereoselective catalysts. rsc.org This highlights the potential for creating sophisticated catalytic systems based on borane complexes with ligands derived from functionalized phenols.

Role in Enzyme-Catalyzed Oxidations (e.g., Vanillyl-Alcohol Oxidase)

The enzymatic oxidation of phenolic compounds is a cornerstone of various biotechnological processes, and this compound, also known as guaiacyl methyl carbinol or 2-methoxy-alpha-methylbenzyl alcohol, is a substrate of interest in this field. Its structural similarity to lignin-derived monomers makes it a relevant model compound for studying the mechanisms of enzymes involved in biomass degradation and valorization. A key enzyme in this context is vanillyl-alcohol oxidase (VAO), a flavoprotein that catalyzes the oxidation of a wide range of phenolic compounds.

Vanillyl-alcohol oxidase (VAO) belongs to the family of oxidoreductases and is primarily found in fungi, such as Penicillium simplicissimum. wikipedia.orgontosight.ai It catalyzes the oxidation of the hydroxyl group of a substrate, using molecular oxygen as an electron acceptor, which results in the formation of an aldehyde and hydrogen peroxide. wikipedia.org The enzyme contains a covalently bound flavin adenine (B156593) dinucleotide (FAD) cofactor, which is essential for its catalytic activity. wikipedia.orgwur.nl The general reaction mechanism involves two main steps: a reductive half-reaction where the phenolic substrate reduces the FAD cofactor, and an oxidative half-reaction where the reduced FAD is reoxidized by molecular oxygen. wur.nl

While direct studies on the enzymatic oxidation of this compound by vanillyl-alcohol oxidase are not extensively detailed in the provided search results, significant insights can be drawn from studies on its isomers and structurally related compounds. A notable example is the detailed investigation of the catalytic mechanism of VAO with 4-(methoxymethyl)phenol (B1201506). nih.gov

Mechanism of Oxidation of 4-(methoxymethyl)phenol by Vanillyl-Alcohol Oxidase

Research on the oxidative demethylation of 4-(methoxymethyl)phenol by VAO has revealed a detailed catalytic mechanism. nih.gov The study demonstrated that the oxidation of 4-(methoxymethyl)phenol leads to the formation of 4-hydroxybenzaldehyde. nih.gov A key finding was the identification of a relatively stable spectral intermediate during the anaerobic reduction of VAO by 4-(methoxymethyl)phenol. nih.gov This intermediate is proposed to be a binary complex composed of the p-quinone methide of the substrate and the reduced enzyme. nih.gov

| Kinetic Parameters for the Oxidation of 4-(methoxymethyl)phenol by Vanillyl-Alcohol Oxidase | |

| Parameter | Value |

| Rate of flavin reduction | 3.3 s⁻¹ |

| Turnover rate | 3.1 s⁻¹ |

| Rate of anaerobic decay of intermediate | 0.01 s⁻¹ |

| Rate of reoxidation of reduced binary complex | 1.5 x 10⁵ M⁻¹ s⁻¹ |

| Rate of oxidation of free-reduced enzyme | 3.1 x 10⁵ M⁻¹ s⁻¹ |

This table presents the kinetic parameters for the oxidative demethylation of 4-(methoxymethyl)phenol by vanillyl-alcohol oxidase, as reported in the cited literature. nih.gov

Oxidation of Other Structurally Related Phenols

The substrate specificity of vanillyl-alcohol oxidase extends to other ortho-substituted phenols. For instance, studies on the oxidation of creosol (2-methoxy-4-methylphenol) by VAO have shown that the reaction proceeds through a two-step process. nih.gov In the first step, creosol is converted to vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol), which is then subsequently oxidized to vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde). nih.gov The initial step of this reaction is typically slow due to the formation of a covalent adduct between the FAD cofactor and the creosol substrate. nih.gov However, through random mutagenesis, researchers have successfully generated VAO mutants with significantly enhanced catalytic efficiency for creosol and other ortho-substituted 4-methylphenols. nih.gov For example, single-point mutants such as I238T, F454Y, E502G, and T505S exhibited up to a 40-fold increase in the kcat/Km value for creosol compared to the wild-type enzyme. nih.gov

Another related compound is guaiacol (B22219) (2-methoxyphenol). While the provided search results focus on its oxidation by lignin (B12514952) peroxidase, these studies offer valuable insights into the enzymatic oxidation of guaiacol derivatives. nih.govresearchgate.net Lignin peroxidase-catalyzed oxidation of guaiacol leads to the formation of tetraguaiacol. nih.govresearchgate.net The reaction follows Michaelis-Menten kinetics with a Km of 160 µM and a kcat of 7.7 s⁻¹. nih.govresearchgate.net

| Enzyme | Substrate | Product(s) | Key Findings |

| Vanillyl-Alcohol Oxidase | 4-(methoxymethyl)phenol | 4-hydroxybenzaldehyde | The reaction proceeds via a p-quinone methide intermediate in a ternary complex mechanism. nih.gov |

| Vanillyl-Alcohol Oxidase | Creosol (2-methoxy-4-methylphenol) | Vanillyl alcohol, Vanillin | A two-step oxidation process; enzyme mutants show significantly enhanced activity. nih.gov |

| Lignin Peroxidase | Guaiacol (2-methoxyphenol) | Tetraguaiacol | The oxidation follows Michaelis-Menten kinetics. nih.govresearchgate.net |

This table summarizes the enzymatic oxidation of phenols structurally related to this compound, highlighting the enzymes involved, the resulting products, and key research findings.

The study of enzyme-catalyzed oxidations of this compound and its analogs is crucial for developing novel biocatalytic applications. The detailed mechanistic and kinetic data obtained from these studies provide a foundation for enzyme engineering and the design of more efficient biocatalysts for the production of valuable chemicals from renewable resources.

Biological Activity and Structure Activity Relationship Sar Studies

Antioxidant Properties and Mechanisms

Scientific studies dedicated to the antioxidant properties of 2-(Methoxymethyl)phenol are scarce. The evaluation of its capacity to scavenge radicals and counteract oxidative processes requires specific experimental assays.

Information regarding the specific activity of this compound against peroxy radicals is not present in the reviewed literature. Such studies would be crucial to understand its potential role in inhibiting lipid peroxidation, a key process in cellular damage.

A direct correlation between the phenolic content of this compound and its antioxidant activity has not been established due to the lack of specific antioxidant data for this compound. Generally, for phenolic compounds, a higher content is expected to correlate with stronger antioxidant effects, but this has not been experimentally verified for this compound.

Anti-inflammatory Activities

The potential of this compound to mitigate inflammatory pathways has not been a subject of focused research.

There are no specific studies reporting the effect of this compound on the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.

A quantitative structure-activity relationship (QSAR) study linking the electronic descriptors (such as molecular orbital energies and electrostatic potentials) of this compound to the inhibition of COX-2 has not been performed. Such computational studies are vital for understanding the structural features required for anti-inflammatory activity and for the rational design of more potent analogues.

Anticancer and Cytotoxic Activities

Extensive searches of scientific literature did not yield specific data regarding the in vitro anticancer and cytotoxic activities of this compound against the specified cancer cell lines or its effects on apoptosis, cell migration, and DNA topoisomerase. The following subsections detail the lack of available information for this specific compound.

In Vitro Cytotoxicity Against Cancer Cell Lines (e.g., HSG, K562, A549, U2OS)

There is no specific data available from the conducted research on the cytotoxic effects of this compound on the human cancer cell lines HSG, K562, A549, or U2OS. While studies on other phenolic compounds have demonstrated cytotoxicity against various cancer cell lines, such as A549 and others mdpi.comjksus.orgmdpi.com, these findings are not directly applicable to this compound.

Induction of Apoptosis and Migration Inhibition

No studies were identified that specifically investigate the ability of this compound to induce apoptosis or inhibit cell migration in cancer cells. Research on other phenolic compounds, such as (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP), has shown the ability to induce apoptosis by activating pro-apoptotic proteins like caspases and inhibiting anti-apoptotic proteins. nih.gov However, these findings cannot be directly attributed to this compound.

DNA Topoisomerase I and II Inhibitory Activities

No data was found regarding the inhibitory effects of this compound on DNA topoisomerase I and II. Studies on other natural and synthetic compounds have identified various phenolics and other molecules that exhibit potent inhibitory activity against these enzymes, which are crucial targets in cancer therapy. nih.govnih.govresearchgate.netresearchgate.net For example, in the case of the anticancer drug amsacrine, the position of a methoxy (B1213986) group on the pendant ring significantly influences its interaction with topoisomerase II. researchgate.net However, the specific activity of this compound in this regard remains uninvestigated.

Other Investigated Biological Activities

Antidiabetic Properties

Therefore, adherence to the strict outline and content requirements of the request cannot be fulfilled. Any attempt to generate content for these sections would involve speculation and would not be based on verifiable scientific evidence, thereby failing to meet the core requirements of accuracy and adherence to the provided outline.

Environmental and Industrial Research Aspects

Industrial Synthetic Routes and Optimization

The primary industrial synthesis of 2-(Methoxymethyl)phenol and related methoxymethyl ethers typically involves the Williamson ether synthesis. This well-established method consists of reacting a phenol (B47542) with a methoxymethyl halide, such as methoxymethyl chloride (ClCH2OCH3), in the presence of a base. The base, commonly an alkali carbonate like potassium carbonate (K2CO3), deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that subsequently attacks the electrophilic carbon of the methoxymethyl halide.

The reaction is often carried out by refluxing the reactants in a suitable organic solvent, such as acetone, for several hours. researchgate.net Optimization of this process focuses on improving yield, reducing reaction times, and minimizing the use of hazardous materials. Research has explored alternative, more economical, and environmentally benign synthetic pathways. One such novel route starts from readily available commercial materials, which enhances the economic viability and significantly reduces the reliance on expensive and environmentally problematic organic solvents compared to older methods. google.com

Optimization strategies also involve modifying reaction conditions to enhance efficiency. For instance, studies on related compounds have shown that hydrogenation steps, sometimes used in multi-step syntheses of phenol derivatives, can be optimized by adjusting pressure, temperature, and catalyst choice. In one example, hydrogenating a precursor using a 10% palladium-charcoal catalyst at 45 psi for 4 hours resulted in a 96% yield of the desired phenol product. ias.ac.in

Table 1: Industrial Synthesis Route for Methoxymethyl Ethers of Phenols

| Step | Reactants | Typical Conditions | Outcome | Reference |

|---|---|---|---|---|

| Etherification | Phenol, Methoxymethyl halide (e.g., ClCH2OCH3), Base (e.g., K2CO3) | Refluxing in an organic solvent (e.g., acetone) for 3-6 hours. | Formation of the corresponding phenol methoxymethyl ether. | researchgate.net |

| Green Route | Commercially available starting materials | Use of water and aqueous solutions in one or more steps to replace organic solvents. | Enhanced economy and reduced environmental impact. | google.com |

Sustainability and Green Chemistry in Production

Another aspect of green chemistry is the use of reusable catalysts. Research into related phenolic ether reactions has demonstrated the effectiveness of solid acid catalysts, such as the Wells-Dawson heteropolyacid. These catalysts are notable for their reusability and ability to function under mild, eco-friendly conditions, often at room temperature. researchgate.net Such heterogeneous catalysts offer a simple, clean, and economical protocol, as they can be easily recovered and reused without a significant loss of activity, which is a substantial improvement over traditional homogeneous catalysts that are difficult to separate from the reaction mixture. researchgate.net

Furthermore, sustainability in chemical production also considers the source of raw materials. Lignin (B12514952), a major component of biomass, can be broken down through processes like oxidative depolymerization to produce a variety of low-molecular-weight aromatic and phenolic compounds. mdpi.com This provides a potential renewable feedstock for producing compounds like this compound, moving away from traditional petroleum-based starting materials. mdpi.com

Environmental Fate and Degradation Studies

The environmental fate of phenolic compounds, including this compound, is dictated by their susceptibility to various degradation processes. In general, phenols can be removed from the environment through biodegradation by microorganisms. nih.gov Bacteria such as Pseudomonas fluorescens have been shown to degrade phenol, using it as a sole carbon source. nih.gov Similarly, certain types of fungi, particularly white-rot fungi, are effective in breaking down cyclic compounds due to their production of powerful lignin-degrading enzymes. openbiotechnologyjournal.com However, the degradation process can be slow, and at high concentrations, these compounds can be toxic to the very microorganisms that would otherwise break them down, potentially leading to their accumulation in the environment. openbiotechnologyjournal.comcdc.gov

In the atmosphere, the primary degradation pathway for phenols is through reaction with hydroxyl (OH) radicals. d-nb.info The atmospheric lifetime of phenolic compounds can vary significantly depending on the concentration of these radicals, ranging from less than an hour in marine environments to over a day in urban areas. mdpi.com While specific data for this compound is limited, a report on the related compound 1,4-benzenediamine, 2-(methoxymethyl)- indicated that it is not readily biodegradable and may persist in the environment. industrialchemicals.gov.au

Methoxylated phenols, a class that includes this compound, are recognized as key tracers for wood and biomass combustion in the atmosphere. nih.govaaqr.org The pyrolysis of lignin during the burning of these fuels releases substantial amounts of these compounds into the air. nih.gov Consequently, their presence in ambient air is often linked to residential wood heating, agricultural burning, and wildfires.

Studies have identified phenolic compounds in various environmental settings. For example, a compound identified as -(methoxymethyl)- phenol was detected in samples from the San Francisco Estuary. sfei.org Phenols are also known to be emitted from various industrial activities and are common pollutants found in industrial and urban air. pjoes.comresearchgate.net Research has shown that particle-bound methoxyphenols are found almost exclusively in the fine particulate matter (PM2.5) fraction of the air. nih.gov Concentrations can range from less than 0.1 to 22 ng/m³. nih.gov

Reliably quantifying methoxyphenols in environmental samples presents an analytical challenge because they are polar, semi-volatile, and can be reactive. nih.gov Several advanced analytical techniques have been developed for their detection.

High-Performance Liquid Chromatography (HPLC) is a widely used method. epa.gov For air sampling, ambient air can be drawn through impingers containing a sodium hydroxide (B78521) solution, which traps the acidic phenols as phenolates. The solution is then acidified and analyzed by reverse-phase HPLC with detection methods such as ultraviolet (UV) absorption, electrochemical detection, or fluorescence detection. epa.gov

Gas Chromatography-Mass Spectrometry (GC/MS) is another powerful technique, particularly for analyzing phenols in particulate matter. nih.gov An improved GC/MS method allows for the sensitive and reliable determination of methoxyphenols in low-volume ambient PM samples. nih.gov This process involves adding deuterated standard compounds to samples before extraction to accurately determine analyte recoveries. nih.gov This method has demonstrated good precision (2-6%) and low limits of quantitation, in the range of 0.07-0.45 ng/m³. nih.gov Other electrochemical methods, such as square wave voltammetry, have also been developed for the quantitative detection of phenol in wastewater. researchgate.net

Table 2: Analytical Methods for Detection and Quantification

| Technique | Sample Matrix | Key Methodological Details | Performance Metrics | Reference |

|---|---|---|---|---|

| GC/MS | Ambient Particulate Matter (PM2.5, PM10) | Extraction with deuterated internal standards for recovery determination. | Recovery: 63-100%; Precision: 2-6%; LOQ: 0.07-0.45 ng/m³ | nih.gov |

| HPLC | Ambient Air | Sample collection in NaOH impingers, acidification, reverse-phase separation. | Detection via UV, electrochemical, or fluorescence detectors. Linear response range of 0.05 to 10 mg/L. | epa.gov |

| Square Wave Voltammetry | Wastewater | Electrochemical detection, often with a pre-concentration step. | Provides sensitive determination for phenol. | researchgate.net |

Q & A

Q. What safety protocols are critical when handling this compound in the laboratory?

- Answer: Use fume hoods for synthesis and purification. Wear nitrile gloves, lab coats, and safety goggles. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Regularly monitor air quality for volatile organic compounds (VOCs) using PID detectors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.